Cas no 135276-47-0 (1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione)

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione 化学的及び物理的性質
名前と識別子
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- 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
- 1-(4-Fluoro-phenyl)-3-(2-hydroxy-phenyl)-propane-1,3-dione
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- MDL: MFCD20502979
- インチ: InChI=1S/C15H11FO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2
- InChIKey: LCNADOUVNLWSDQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)F)O
計算された属性
- せいみつぶんしりょう: 258.06923
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
じっけんとくせい
- 密度みつど: 1.294
- ふってん: 432.6°C at 760 mmHg
- フラッシュポイント: 215.4°C
- 屈折率: 1.594
- PSA: 54.37
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB266110-5 g |
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione; . |
135276-47-0 | 5g |
€365.50 | 2023-04-26 | ||
Ambeed | A356254-1g |
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
135276-47-0 | 95% | 1g |
$140.0 | 2025-02-25 | |
abcr | AB266110-5g |
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, 90%; . |
135276-47-0 | 90% | 5g |
€381.90 | 2025-02-16 | |
1PlusChem | 1P009EEL-5g |
1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
135276-47-0 | 90% | 5g |
$212.00 | 2025-02-24 | |
eNovation Chemicals LLC | Y1238807-1g |
1-(4-FLUOROPHENYL)-3-(2-HYDROXYPHENYL)PROPANE-1,3-DIONE |
135276-47-0 | 95% | 1g |
$125 | 2025-02-20 | |
eNovation Chemicals LLC | Y1238807-1g |
1-(4-FLUOROPHENYL)-3-(2-HYDROXYPHENYL)PROPANE-1,3-DIONE |
135276-47-0 | 95% | 1g |
$125 | 2024-06-06 | |
eNovation Chemicals LLC | Y1238807-5g |
1-(4-FLUOROPHENYL)-3-(2-HYDROXYPHENYL)PROPANE-1,3-DIONE |
135276-47-0 | 95% | 5g |
$315 | 2025-02-25 | |
abcr | AB266110-1g |
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, 90%; . |
135276-47-0 | 90% | 1g |
€137.20 | 2025-02-16 | |
1PlusChem | 1P009EEL-1g |
1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
135276-47-0 | 90% | 1g |
$61.00 | 2025-02-24 | |
A2B Chem LLC | AE37773-1g |
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
135276-47-0 | 90% | 1g |
$61.00 | 2024-04-20 |
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dioneに関する追加情報
Introduction to 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (CAS No. 135276-47-0)
1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, with the CAS number 135276-47-0, is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluoro-substituted phenyl group and a hydroxy-substituted phenyl group, both attached to a propane-1,3-dione backbone. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is particularly noteworthy for its ability to interact with various biological targets. The fluoro-substituted phenyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution. Meanwhile, the hydroxy-substituted phenyl group introduces a polar functional group that can participate in hydrogen bonding and other non-covalent interactions, which are crucial for receptor binding and enzyme inhibition.
Recent studies have explored the pharmacological properties of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione in detail. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione has also shown potential as an antioxidant. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. Research has indicated that this compound can effectively scavenge free radicals and reduce oxidative damage to cellular components. This antioxidant activity makes it a valuable candidate for developing therapeutic strategies against oxidative stress-related conditions.
The cytotoxicity profile of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione has also been investigated in various cancer cell lines. Studies have shown that this compound exhibits selective cytotoxicity against certain types of cancer cells, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression. These findings highlight the potential of 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione as an anticancer agent.
Beyond its direct biological activities, 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione has also been studied for its use as a building block in drug discovery and development. Its unique structural features make it an attractive scaffold for the synthesis of more complex molecules with enhanced pharmacological properties. Researchers have utilized this compound as a starting material to develop novel derivatives with improved potency and selectivity for specific therapeutic targets.
In conclusion, 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (CAS No. 135276-47-0) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further investigation and development into therapeutic agents for various diseases. Ongoing research continues to uncover new insights into the mechanisms of action and potential clinical applications of this intriguing molecule.
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